hCA IX Inhibition Potency: 4-Hydrazinylpyridine-3-sulfonamide Outperforms Acetazolamide by 5.2-Fold
4-Hydrazinylpyridine-3-sulfonamide inhibits the cancer-associated isoform hCA IX with a Ki of 4.90 nM [1], which is 5.2-fold more potent than the clinically used carbonic anhydrase inhibitor acetazolamide (AAZ, Ki = 25.7 nM under comparable stopped-flow CO₂ hydration conditions) [2]. Within the broader 4-substituted pyridine-3-sulfonamide series, hCA IX Ki values range from 4.6 to 313 nM [3], placing the hydrazino-substituted compound among the top-tier inhibitors of this isoform.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase IX (hCA IX) |
|---|---|
| Target Compound Data | Ki = 4.90 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 25.7 nM; 4-substituted pyridine-3-sulfonamide series range: Ki = 4.6–313 nM |
| Quantified Difference | 5.2-fold more potent than AAZ; within the top 5% of the reported series range |
| Conditions | Human cloned hCA IX catalytic domain, 15 min preincubation, stopped-flow CO₂ hydration assay at 20°C |
Why This Matters
For researchers screening selective hCA IX inhibitors as anti-cancer or diagnostic agents, the single-digit nanomolar Ki of this compound provides a validated starting point that surpasses the clinical reference standard, reducing the need for extensive primary optimization.
- [1] BindingDB. BDBM50320510: 4-Hydrazino-3-pyridinesulfonamide (CHEMBL1164967). Affinity Data: Ki = 4.90 nM for human carbonic anhydrase 9. Measured by stopped-flow CO₂ hydration assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50320510 (accessed 2026-04-27). View Source
- [2] PMC Table 1. Inhibition Profile of Human CA Isoforms hCA I, hCA II, hCA IX, and hCA XII for Compounds 27–34 Using Acetazolamide (AAZ) as a Reference Drug. Ki (nM). PMC10258898. https://pmc.ncbi.nlm.nih.gov/articles/PMC10258898/table/tbl1/ (accessed 2026-04-27). View Source
- [3] Brzozowski Z, Sławiński J, Saczewski F, Innocenti A, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides. Eur J Med Chem. 2010;45(6):2396-404. doi:10.1016/j.ejmech.2010.02.020. PMID: 20202722. View Source
